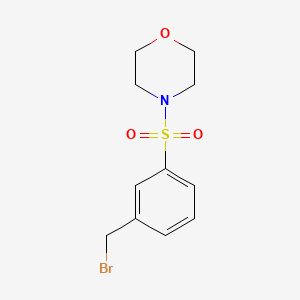

4-((3-(Bromomethyl)phenyl)sulfonyl)morpholine

Description

4-((3-(Bromomethyl)phenyl)sulfonyl)morpholine (CAS RN: 941717-06-2) is a brominated aromatic sulfonamide derivative with a morpholine ring. Its molecular formula is C₁₁H₁₄BrNO₃S, and it has a molecular weight of 320.20 g/mol . The compound is synthesized via nucleophilic substitution or coupling reactions involving bromomethylphenyl sulfonyl chloride and morpholine . It is a white crystalline solid with a melting point of 71.5–73.5°C and is commercially available at 90–95% purity for research applications . The bromomethyl group at the 3-position of the phenyl ring makes it a versatile intermediate in medicinal chemistry, particularly in alkylation or cross-coupling reactions .

Properties

Molecular Formula |

C11H14BrNO3S |

|---|---|

Molecular Weight |

320.20 g/mol |

IUPAC Name |

4-[3-(bromomethyl)phenyl]sulfonylmorpholine |

InChI |

InChI=1S/C11H14BrNO3S/c12-9-10-2-1-3-11(8-10)17(14,15)13-4-6-16-7-5-13/h1-3,8H,4-7,9H2 |

InChI Key |

VADDOYHPQPMDNI-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(Bromomethyl)phenyl)sulfonyl)morpholine typically involves the bromination of a precursor compound, followed by sulfonylation and morpholine ring formation. One common method involves the bromination of 3-methylphenyl sulfone using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The brominated intermediate is then reacted with morpholine under basic conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-((3-(Bromomethyl)phenyl)sulfonyl)morpholine undergoes various types of chemical reactions, including:

Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and reduction: The sulfonyl group can participate in redox reactions, although these are less common.

Coupling reactions: The compound can be used in Suzuki-Miyaura and other palladium-catalyzed coupling reactions

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Coupling reactions: Palladium catalysts, such as Pd(PPh3)4, are used in the presence of bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol

Major Products

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative, while coupling reactions would produce biaryl or diaryl ether compounds .

Scientific Research Applications

4-((3-(Bromomethyl)phenyl)sulfonyl)morpholine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological molecules.

Industry: It is used in the production of specialty chemicals and materials with specific properties .

Mechanism of Action

The mechanism of action of 4-((3-(Bromomethyl)phenyl)sulfonyl)morpholine involves its ability to form covalent bonds with nucleophilic sites on target molecules. The bromomethyl group is particularly reactive, allowing the compound to modify proteins, enzymes, or other biological molecules. This reactivity can be exploited in drug design to create inhibitors that block the activity of specific enzymes or receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Methoxy-Substituted Derivatives

- Key Differences: The methoxy group is electron-donating, reducing sulfonamide acidity compared to the bromomethyl analog. This derivative has a higher melting point (109–110°C vs. 71.5–73.5°C), likely due to enhanced crystallinity from methoxy’s polarity .

Amino-Substituted Derivatives

- Key Differences: The amino group increases nucleophilicity, enabling conjugation with electrophiles (e.g., carbonyl compounds). Unlike the bromomethyl analog, it lacks a leaving group, limiting its utility in alkylation reactions . Applications: Potential precursor for Schiff base formation or coordination chemistry .

Fluoro-Substituted Derivatives

- 4-[(2-Fluorophenyl)sulfonyl]morpholine (CAS RN: 613657-01-5): Contains a fluorine atom at the 2-position . Key Differences: Fluorine’s electronegativity enhances metabolic stability and membrane permeability, making it favorable in drug design. However, the absence of a reactive bromomethyl group restricts its use in further derivatization . Applications: Studied for antimicrobial activity due to fluorinated sulfonamides’ known bioactivity .

Brominated Analogs with Structural Modifications

A. 4-((4-Bromophenyl)sulfonyl)morpholine (CAS RN: 1020253-04-6):

- Key Differences : Bromine at the 4-position instead of 3-(bromomethyl). The bromine atom serves as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the bromomethyl group enables alkylation .

- Applications : Used in synthesizing bi-heterocyclic tyrosinase inhibitors .

B. 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine (CAS RN: 1020253-04-6):

- Key Differences : Combines bromine and trifluoromethyl groups, enhancing both electrophilicity and lipophilicity. The trifluoromethyl group increases resistance to enzymatic degradation compared to the bromomethyl analog .

- Applications : Explored in high-throughput screening for enzyme inhibitors .

C. 4-((4-Bromonaphthalen-1-yl)sulfonyl)morpholine (CAS RN: 333434-99-4):

- However, steric bulk may reduce solubility .

- Applications: Investigated in nonlinear optical materials due to extended aromaticity .

Biological Activity

4-((3-(Bromomethyl)phenyl)sulfonyl)morpholine is a sulfonyl morpholine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemical research. This article explores the compound's biological activity, including its mechanisms of action, synthesis, and applications in various scientific domains.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₄BrNO₃S, with a molecular weight of approximately 304.19 g/mol. The compound features a morpholine ring, a sulfonyl group, and a bromomethyl-substituted phenyl moiety, contributing to its unique reactivity and biological interactions.

The primary mechanism of action for this compound involves the formation of covalent bonds with nucleophilic sites on proteins and enzymes. The highly reactive bromomethyl group allows the compound to modify biological molecules, which can inhibit enzyme activity or modulate receptor functions. This reactivity makes it a valuable tool in biochemical research and drug development.

Enzyme Inhibition

Research indicates that this compound can act as an electrophile in enzyme inhibition. It has been shown to interact with various enzymes, potentially leading to the development of new therapeutic agents targeting specific pathways in disease processes. The ability to form covalent bonds enhances its efficacy as an inhibitor.

Cytotoxicity Studies

Cytotoxicity analyses have been conducted using various cell lines to assess the safety profile of this compound. These studies are crucial for determining the compound's viability as a drug candidate. For instance, related compounds have exhibited IC50 values indicating their effectiveness against cancer cell lines while maintaining lower toxicity towards normal cells .

Table 1: Biological Activity Summary

Research Insights

- Enzyme Interaction : Studies have shown that compounds similar to this compound can effectively inhibit key enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.

- Antifungal Activity : Investigations into structurally related derivatives indicate that modifications at specific positions on the phenyl ring can enhance antifungal activity, highlighting the importance of structural optimization in drug design .

- In Silico Studies : Computational docking studies suggest that the compound may fit well into active sites of target enzymes, supporting its potential as a lead compound for further development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-((3-(Bromomethyl)phenyl)sulfonyl)morpholine, and how can reaction conditions be systematically optimized?

- Methodology : Begin with nucleophilic substitution of morpholine with a bromomethylphenylsulfonyl precursor. Optimize parameters (e.g., solvent polarity, temperature, and catalyst) using Design of Experiments (DoE) to maximize yield. Monitor progress via TLC and HPLC, and confirm purity (>90%) via NMR and mass spectrometry .

- Key Data : A reported melting point of 71.5–73.5°C can serve as a benchmark for purity validation .

Q. How can the electronic and steric effects of the bromomethyl group influence the reactivity of this compound in cross-coupling reactions?

- Methodology : Perform comparative Suzuki-Miyaura coupling reactions using phenylboronic acids under Pd catalysis. Analyze substituent effects via Hammett plots or computational DFT studies to correlate bromine’s electronegativity with reaction rates .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodology : Use H/C NMR to confirm sulfonyl and morpholine moieties. IR spectroscopy identifies S=O stretching (~1350 cm). High-resolution mass spectrometry (HRMS) validates molecular weight (CHBrNOS: 320.20 g/mol) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?

- Methodology : Perform molecular docking (AutoDock Vina) and molecular dynamics simulations using crystal structures of target proteins (e.g., kinases). Validate predictions with in vitro assays (e.g., fluorescence polarization for binding constants) .

Q. What experimental strategies resolve contradictions in reported reaction yields or byproduct formation during synthesis?

- Methodology : Conduct kinetic studies under varying conditions (e.g., pH, solvent) to identify intermediates via LC-MS. Use fractional factorial designs to isolate critical factors (e.g., excess morpholine) affecting side reactions .

Q. How does the compound’s sulfonyl group influence its stability under physiological conditions (e.g., in drug delivery studies)?

- Methodology : Incubate the compound in simulated biological fluids (PBS, human serum) at 37°C. Quantify degradation products via UPLC-QTOF and assess hydrolytic stability using Arrhenius plots .

Q. What ecological risk assessment frameworks are suitable for evaluating the compound’s environmental persistence?

- Methodology : Use OECD guidelines for biodegradation (e.g., Closed Bottle Test) and bioaccumulation (logP calculations). Measure half-life in soil/water systems via GC-MS and model ecotoxicity using ECOSAR .

Methodological Considerations

- Data Contradictions : Cross-validate synthetic protocols from multiple sources (e.g., PubChem vs. proprietary datasets) to address discrepancies in yields or purity .

- Theoretical Frameworks : Link studies to conceptual models (e.g., QSAR for drug design or Green Chemistry principles for sustainable synthesis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.